molecular formula C22H20ClN5OS B2612974 (1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1210203-11-4

(1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2612974
CAS No.: 1210203-11-4
M. Wt: 437.95
InChI Key: DAGXKSBOYDRYOD-UHFFFAOYSA-N
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Description

    1H-benzo[d]imidazole : This is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. It is also known as 1,3-diazole. Imidazole derivatives exhibit diverse biological activities and are essential building blocks in drug development .

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the coupling of various precursors. Researchers have employed both traditional and novel synthetic routes to access it. For instance, the reaction between benzimidazole , thiazole , and piperazine derivatives can yield the desired product .


Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and interactions. Techniques such as FTIR , 1H NMR , and 13C NMR have been used to characterize it . These spectroscopic methods provide insights into bond connectivity, functional groups, and stereochemistry.

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the design, synthesis, and biological evaluation of benzothiazole and piperazine derivatives for their antimicrobial potential. For instance, benzothiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with significant anti-mycobacterial activity, showing low cytotoxicity and considerable therapeutic index against Mycobacterium tuberculosis strains. This suggests a promising avenue for developing new anti-tubercular agents (Pancholia et al., 2016). Furthermore, azole-containing piperazine derivatives have demonstrated broad-spectrum antimicrobial efficacy against various bacterial and fungal strains, indicating their potential as versatile antimicrobial agents (Gan et al., 2010).

Anti-Inflammatory Agents

The synthesis and biological evaluation of piperazine derivatives, including benzo[d]imidazole variants, have been explored for their anti-inflammatory properties. Some derivatives have been found potent in in-vivo models, highlighting the potential of these compounds in developing new anti-inflammatory drugs (Patel et al., 2019).

Chemotherapy Against Tropical Diseases

Research has also extended to the exploration of metal-based chemotherapy against tropical diseases, with compounds featuring imidazole and benzotriazole moieties. These studies aim to develop novel therapeutic agents that can effectively combat diseases prevalent in tropical regions, showcasing the potential of these compounds in medicinal chemistry (Navarro et al., 2000).

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c23-17-4-1-15(2-5-17)20-13-30-21(26-20)12-27-7-9-28(10-8-27)22(29)16-3-6-18-19(11-16)25-14-24-18/h1-6,11,13-14H,7-10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGXKSBOYDRYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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